SNS-032 (Tartrate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

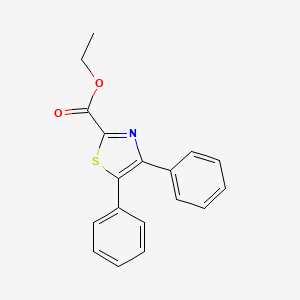

SNS-032 (酒石酸塩)は、BMS-387032としても知られており、サイクリン依存性キナーゼ(CDK)2、7、および9の強力かつ選択的な阻害剤です。これらのキナーゼは、細胞周期調節と転写において重要な役割を果たしています。 これらのキナーゼを阻害することにより、SNS-032 (酒石酸塩)は細胞周期停止とアポトーシスを誘導することができ、がん治療の有望な候補となっています .

準備方法

合成経路および反応条件

SNS-032 (酒石酸塩)の合成は、市販の出発物質から始まる複数のステップを伴います。主要なステップには、コア構造の形成、それに続く目的の選択性と効力を達成するための官能基の修飾が含まれます。 反応条件には、通常、有機溶媒、触媒、および特定の温度および圧力条件が含まれ、最終生成物の収率と純度を最適化します .

工業生産方法

SNS-032 (酒石酸塩)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、コスト効率、スケーラビリティ、および規制基準への準拠を最適化するために設計されています。 これには、大規模反応器、連続フロープロセス、および厳格な品質管理対策の使用が含まれており、最終製品の一貫性と安全性が確保されます .

化学反応の分析

反応の種類

SNS-032 (酒石酸塩)は、以下を含むさまざまな化学反応を起こします。

酸化: 通常、酸化剤を使用して酸素の付加または水素の除去を伴います。

還元: 通常、還元剤を使用して水素の付加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウム、水素化リチウムアルミニウム、水素ガスなどがあります。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応ではケトンまたはカルボン酸が生成される可能性があり、一方、還元反応ではアルコールまたはアミンが生成される可能性があります .

科学研究への応用

SNS-032 (酒石酸塩)は、以下を含む幅広い科学研究への応用があります。

化学: さまざまな生化学経路におけるCDKの役割を研究するためのツール化合物として使用されます。

生物学: 細胞生物学研究で、細胞周期調節とアポトーシスの調査に使用されます。

医学: 特に慢性リンパ性白血病と多発性骨髄腫において、がん治療の潜在的な治療薬として研究されています。

科学的研究の応用

SNS-032 (Tartrate) has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of CDKs in various biochemical pathways.

Biology: Employed in cell biology research to investigate cell cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in chronic lymphocytic leukemia and multiple myeloma.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDKs .

作用機序

SNS-032 (酒石酸塩)は、CDK 2、7、および9を選択的に阻害することによってその効果を発揮します。これらのキナーゼは、細胞周期と転写の調節に関与しています。これらのキナーゼを阻害することにより、SNS-032 (酒石酸塩)は細胞周期停止とアポトーシスを誘導することができます。 分子標的には、RNAポリメラーゼIIのC末端ドメインのリン酸化部位が含まれ、これらは転写開始と伸長に不可欠です .

類似の化合物との比較

類似の化合物

フラボピリドール: 転写と細胞周期調節に関与するCDKも標的とする非選択的パンCDK阻害剤。

SNS-032 (酒石酸塩)の独自性

SNS-032 (酒石酸塩)は、CDK 2、7、および9に対する高い選択性と効力において独特です。この選択性により、転写と細胞周期進行のより標的化された阻害が可能になり、がん細胞におけるアポトーシスのより効果的な誘導につながります。 フラボピリドールやロスコビチンと比較して、SNS-032 (酒石酸塩)はRNA合成の阻害とアポトーシスの誘導においてより強力であることが示されています .

類似化合物との比較

Similar Compounds

Flavopiridol: A non-selective pan-CDK inhibitor that also targets CDKs involved in transcription and cell cycle regulation.

Roscovitine: A selective inhibitor of CDKs 1, 2, 5, 7, and 9, used in cancer research and therapy

Uniqueness of SNS-032 (Tartrate)

SNS-032 (Tartrate) is unique in its high selectivity and potency for CDKs 2, 7, and 9. This selectivity allows for more targeted inhibition of transcription and cell cycle progression, leading to more effective induction of apoptosis in cancer cells. Compared to flavopiridol and roscovitine, SNS-032 (Tartrate) has shown greater potency in inhibiting RNA synthesis and inducing apoptosis .

特性

IUPAC Name |

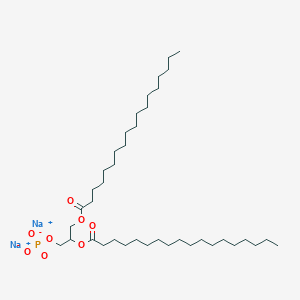

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H24N4O2S2.C4H6O6/c2*1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11;5-1(3(7)8)2(6)4(9)10/h2*8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22);1-2,5-6H,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFVZMKHYHIITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N8O10S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)

![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)

![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)